Pterosupin

Description

Significance of Natural Products in Biomedical Science

Natural products, derived from living organisms such as plants, animals, and microorganisms, hold significant importance in biomedical science and drug discovery. sigmaaldrich.comresearchgate.netmdpi.comscirp.orgopenaccessjournals.com They offer a wide array of chemical structures and biological activities that can be leveraged to identify new therapeutic targets, develop novel therapies, and gain insights into complex biological mechanisms. sigmaaldrich.comresearchgate.net Historically, many essential medicines, including aspirin, digitoxin, and morphine, originated from natural sources or were inspired by them. scirp.org The chemical diversity inherent in natural products provides a unique advantage over purely synthetic compound libraries in the search for new drug leads. researchgate.netscirp.org Modern techniques in bioinformatics and data mining are enhancing the ability to predict the bioactivity of natural compounds, further solidifying their role in pharmaceutical research. researchgate.net

Overview of Pterosupin as a Bioactive Natural Compound

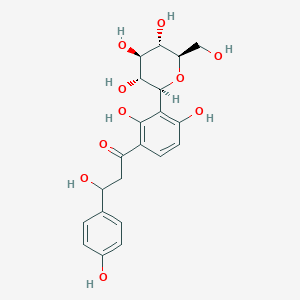

This compound is a chemical compound classified as a flavonoid glycoside, specifically a C-glycosyl-β-hydroxydihydrochalcone. naturalproducts.netresearchgate.netjst.go.jp Its chemical structure features a propanone backbone with a glucopyranosyl moiety attached, along with hydroxyphenyl groups. ontosight.ai This structural composition suggests potential biological activities, such as antioxidant properties, which are commonly associated with phenolic compounds. ontosight.ai The glucoside portion of the molecule may influence its solubility and bioavailability, potentially enhancing its therapeutic potential. ontosight.ai

This compound is found in Pterocarpus marsupium, a tree native to India and Southeast Asia that has been used in traditional medicine systems like Ayurveda. ijpsjournal.comqeios.com It is present in various parts of the plant, including the heartwood and roots. researchgate.netnih.govcabidigitallibrary.org Research indicates that this compound is one of several phenolic compounds isolated from P. marsupium heartwood. nih.govcabidigitallibrary.org

Scientific investigations into this compound, often alongside other compounds from P. marsupium, have explored its potential bioactivities. Studies have suggested that this compound may contribute to the plant's reported effects, including potential anti-inflammatory and cardioprotective effects. jptcp.com Furthermore, research has indicated that this compound may play a role in lipid metabolism, with findings suggesting a reduction in serum triglyceride levels. phytopharmajournal.com

The chemical structure and properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₁₀ uni.lu or C₂₁H₂₄O₁₁ naturalproducts.net (Note: Discrepancy in sources) | naturalproducts.netuni.lu |

| Molecular Weight | 436.413 jst.go.jp or 436.13693 Da (Monoisotopic) uni.lu | jst.go.jpuni.lu |

| CAS Registry Number | 81861-73-6 jst.go.jpctdbase.org | jst.go.jpctdbase.org |

| Compound Type | Flavonoid glycoside, C-glycosyl-β-hydroxydihydrochalcone naturalproducts.netresearchgate.netjst.go.jp | naturalproducts.netresearchgate.netjst.go.jp |

| Source Plant | Pterocarpus marsupium researchgate.netijpsjournal.comnih.gov | researchgate.netijpsjournal.comnih.gov |

Note: There is a discrepancy in the reported molecular formula between sources naturalproducts.net and uni.lu.

Research findings related to the potential effects of this compound, often observed in studies of P. marsupium extracts or fractions containing this compound, include:

| Observed Effect | Context | Source |

| Reduction in serum triglyceride | Study on flavonoid fraction from P. marsupium leaf | phytopharmajournal.com |

| Potential anti-inflammatory effects | Associated with P. marsupium compounds | jptcp.com |

| Potential cardioprotective effects | Associated with P. marsupium compounds | jptcp.com |

Historical Context of this compound Research within Phytochemistry

The study of this compound is situated within the broader historical context of phytochemistry, particularly the investigation of medicinal plants used in traditional healing systems. Pterocarpus marsupium, the source of this compound, has a long history of use in Ayurvedic and Unani medicine, particularly for conditions like diabetes and digestive disorders. ijpsjournal.comqeios.comjptcp.com This traditional knowledge has provided a basis for scientific inquiry into the plant's chemical constituents and their potential pharmacological properties.

Early phytochemical research on Pterocarpus marsupium focused on identifying the compounds responsible for its observed therapeutic effects. This compound was identified and isolated from the heartwood of P. marsupium. researchgate.netnih.govtaylorandfrancis.comcabidigitallibrary.org Its structural elucidation as a C-glycosyl-β-hydroxydihydrochalcone was a notable finding in the phytochemistry of the plant. researchgate.net The identification of this compound, alongside other compounds like marsupin and pterostilbene (B91288), has contributed to understanding the complex mixture of bioactive molecules present in P. marsupium. ijpsjournal.comnih.govcabidigitallibrary.orgtaylorandfrancis.comcabidigitallibrary.orgirjponline.org Research in phytochemistry continues to explore the diverse compounds within this plant and their individual and synergistic effects. ijpsjournal.comqeios.com

Structure

3D Structure

Properties

CAS No. |

81861-73-6 |

|---|---|

Molecular Formula |

C21H24O10 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H24O10/c22-8-15-18(28)19(29)20(30)21(31-15)16-12(24)6-5-11(17(16)27)14(26)7-13(25)9-1-3-10(23)4-2-9/h1-6,13,15,18-25,27-30H,7-8H2/t13?,15-,18-,19+,20-,21+/m1/s1 |

InChI Key |

PXLWOFBAEVGBOA-VSTWLLMASA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |

Synonyms |

pterosupin |

Origin of Product |

United States |

Occurrence and Natural Source Context

Botanical Origin: Pterocarpus marsupium (Fabaceae)

Pterosupin is a phytochemical primarily isolated from Pterocarpus marsupium Roxb., a deciduous tree belonging to the Fabaceae family. researchgate.netnjppp.comresearchgate.net Commonly known as the Indian Kino Tree, Malabar Kino, or Vijayasar, this plant has been a subject of significant phytochemical investigation due to its rich composition of bioactive molecules. njppp.comphcogrev.comijpsjournal.com this compound is one of the key phenolic constituents identified in this species. njppp.comijpsjournal.comwikipedia.org

Pterocarpus marsupium is native to India, Nepal, and Sri Lanka. njppp.comphcogrev.com Its distribution in India is concentrated in the central and peninsular regions, particularly within the states of Gujarat, Madhya Pradesh, Bihar, Orissa, and the forested areas of the Western Ghats in the Karnataka-Kerala region. researchgate.netnih.govscispace.comnih.gov The species is also found in sub-Himalayan tracts, inhabiting altitudes up to 1000-1200 meters. researchgate.netscispace.comresearchgate.net

The ecological niche for this tree is typically the dry mixed deciduous tropical forests. researchgate.netnih.gov It flourishes in open sun and areas with moderate rainfall, ranging from 80 to 200 cm annually. researchgate.netnih.gov The tree shows a preference for fertile, deep, clayey loam soils that offer good drainage and demonstrates tolerance for the extreme temperatures characteristic of summer seasons. researchgate.netnih.gov Due to overexploitation for its timber and medicinal compounds, coupled with a low rate of seed germination, P. marsupium is now considered a threatened or vulnerable species. researchgate.netscispace.com

The primary repositories of this compound within Pterocarpus marsupium are the heartwood and the bark, which are known to be rich in a variety of phenolic compounds. researchgate.netnjppp.comwikipedia.org Numerous phytochemical studies have successfully isolated this compound from the ethyl acetate (B1210297) extract of the heartwood. researchgate.netwikipedia.org Additionally, chemical examination of the roots of P. marsupium has also confirmed the presence of this compound. researchgate.net

This compound within the Phytochemical Landscape of Pterocarpus Species

This compound does not exist in isolation within its botanical source. It is part of a complex mixture of secondary metabolites. The chemical environment of Pterocarpus marsupium is characterized by a high diversity of polyphenolic substances, particularly flavonoids and stilbenoids, which co-occur with this compound and share biosynthetic origins. njppp.comwikipedia.orgresearchgate.net

This compound is consistently found alongside a suite of other well-characterized phenolic compounds in P. marsupium. The heartwood, in particular, contains a significant co-occurrence of this compound, Marsupsin (another dihydrochalcone), and Pterostilbene (B91288) (a stilbenoid). researchgate.netnjppp.comwikipedia.orgnih.gov Another prominent flavonoid, (-)-Epicatechin, is also a major constituent, primarily isolated from the bark. researchgate.netnjppp.comresearchgate.net

Detailed phytochemical analyses of the heartwood and other plant parts have revealed a broader landscape of associated compounds. These include other flavonoids, chalcones, and related phenolic molecules.

Interactive Table: Phytochemicals Co-occurring with this compound in Pterocarpus marsupium

| Compound | Class | Primary Plant Part |

| Marsupsin | Dihydrochalcone (B1670589) | Heartwood |

| Pterostilbene | Stilbenoid | Heartwood |

| (-)-Epicatechin | Flavanol (Flavonoid) | Bark, Heartwood |

| Liquiritigenin (B1674857) | Flavanone (B1672756) (Flavonoid) | Heartwood, Root |

| Isoliquiritigenin | Chalcone (B49325) (Flavonoid) | Heartwood, Root |

| Naringenin (B18129) | Flavanone (Flavonoid) | Heartwood |

| Quercetin | Flavonol (Flavonoid) | Heartwood |

| Pseudobaptigenin | Isoflavone (B191592) (Flavonoid) | Root |

| Garbanzol | Flavanonol (Flavonoid) | Root |

| Vanillic acid | Phenolic Acid | Heartwood |

| p-hydroxybenzaldehyde | Phenolic Aldehyde | Heartwood, Root |

| Lupeol | Triterpenoid | Heartwood |

The co-occurrence of this compound with stilbenoids and various flavonoid classes is a direct reflection of their shared biochemical origins. These compounds are all products of the phenylpropanoid pathway, a major route for secondary metabolite synthesis in plants. researchgate.netwikipedia.orgnih.gov

The pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. wikipedia.orgnih.gov This molecule serves as a critical branch-point intermediate.

To Flavonoids and Dihydrochalcones: The enzyme chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. researchgate.netresearchgate.net This chalcone is the precursor to the entire family of flavonoids, including flavanones like liquiritigenin and flavanols like epicatechin. This compound, being a C-glycosyl-β-hydroxydihydrochalcone, is derived from such a chalcone precursor through subsequent reduction and glycosylation steps. researchgate.netnih.gov

To Stilbenoids: Alternatively, the enzyme stilbene (B7821643) synthase (STS) can utilize the same precursors (p-coumaroyl-CoA and malonyl-CoA) to produce a stilbene scaffold, leading to the formation of compounds like Pterostilbene. researchgate.netresearchgate.net

Therefore, the presence of this compound, Pterostilbene, and Epicatechin within the same plant tissues is a result of the branching nature of the phenylpropanoid pathway, which allows for the synthesis of structurally diverse but biosynthetically related compounds from common precursors. researchgate.netnih.gov

Isolation, Purification, and Structural Elucidation of Pterosupin

Extraction Methodologies from Plant Material

The initial step in obtaining pterosupin involves its extraction from the plant matrix. Both conventional and modern techniques are employed to efficiently isolate this phenolic compound.

Conventional Extraction Techniques

Traditional methods for extracting this compound and other phytochemicals from Pterocarpus marsupium rely on the principles of solid-liquid extraction using various solvents. These methods, while often time-consuming, are still widely used due to their simplicity and cost-effectiveness. The ethyl acetate (B1210297) extract of the powdered dried heartwood of Pterocarpus marsupium has been shown to contain this compound. ijpsjournal.comphcogrev.com

Maceration: This simple technique involves soaking the powdered plant material in a solvent in a closed container at room temperature for an extended period, often with occasional agitation. For Pterocarpus marsupium, maceration has been performed with solvents like methanol (B129727) for several days to extract its phenolic constituents. phcogrev.com

Percolation: In this continuous process, a solvent is allowed to slowly pass through a column packed with the powdered plant material. This method is generally more efficient than maceration as it involves a continuous flow of fresh solvent over the material, which can lead to a higher yield of extracted compounds. nih.gov Percolation has been successfully used for the extraction of heartwood of Pterocarpus marsupium. semanticscholar.org

Decoction: This method involves boiling the plant material in water. The heartwood of Pterocarpus marsupium is often subjected to decoction to prepare aqueous extracts. phcogrev.com

Infusion: Similar to decoction but using hot or cold water without boiling, infusion is another method used for extracting water-soluble compounds from Pterocarpus marsupium.

| Extraction Technique | Description | Solvent Examples | Plant Part Used |

| Maceration | Soaking plant material in a solvent at room temperature. | Methanol, Ethanol | Heartwood, Bark |

| Percolation | Continuous flow of solvent through powdered plant material. | Ethanol | Heartwood, Bark |

| Decoction | Boiling plant material in water. | Water | Heartwood |

| Infusion | Steeping plant material in hot or cold water. | Water | Heartwood |

Modern Extraction Approaches

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques have been explored for the isolation of bioactive compounds from Pterocarpus marsupium. While specific protocols for this compound are not extensively detailed, the successful application of these methods for other phenolic compounds from the same plant suggests their potential utility.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular compounds into the solvent. japsonline.comjapsonline.com Studies on Pterocarpus marsupium have optimized UAE parameters for the extraction of another key compound, pterostilbene (B91288), indicating its applicability for related phenolic compounds like this compound. japsonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of phytochemicals. This method has been shown to provide higher extraction yields in a shorter time compared to conventional methods for compounds from Pterocarpus marsupium heartwood. nih.govsemanticscholar.org

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the purification of this compound from the crude extract. rasayanjournal.co.in The process involves passing the extract through a column packed with a stationary phase, typically silica (B1680970) gel. Different solvents or solvent mixtures (mobile phase) are then used to elute the compounds based on their polarity.

In the isolation of compounds from the ethyl acetate extract of Pterocarpus marsupium, column chromatography over silica gel is a key step. rasayanjournal.co.in A typical mobile phase for the separation of flavonoids from this plant involves a gradient of hexane (B92381) and ethyl acetate, with the polarity being gradually increased. For instance, a solvent system of hexane, ethyl acetate, and acetic acid in a ratio of 78:20:2 has been utilized for the column chromatographic separation of flavonoid fractions from Pterocarpus marsupium. phytopharmajournal.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

HPLC and UPLC are powerful analytical and preparative techniques that offer high resolution and sensitivity for the separation and quantification of this compound. These methods utilize a stationary phase packed in a column and a liquid mobile phase pumped at high pressure.

HPLC has been employed for the analysis of extracts from Pterocarpus marsupium to identify and quantify its phenolic constituents. nih.govrjptonline.orgresearchgate.net While specific HPLC methods dedicated solely to this compound are not extensively documented in the provided search results, the analysis of related compounds like pterostilbene often involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. rjptonline.org

UPLC, an advancement of HPLC that uses smaller particle sizes in the column, offers even faster analysis times and improved resolution. nih.gov UPLC-MS/MS methods have been developed for the identification and quantification of various bioactive compounds in the heartwood of Pterocarpus marsupium, demonstrating the utility of this high-resolution technique for complex plant extracts containing this compound. uthscsa.edu

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | High-pressure liquid chromatography for separation. | C18 | Acetonitrile/Water |

| UPLC | Higher pressure and smaller particle size for faster, higher resolution separation. | C18 | Acetonitrile/Water |

Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC)

For larger-scale purification, flash chromatography and MPLC are often employed. These techniques are essentially variations of column chromatography that operate at higher pressures than gravity-fed columns, allowing for faster separations.

Flash Chromatography: This technique uses a moderate pressure to force the solvent through the column, significantly reducing the purification time compared to traditional column chromatography. A flash chromatographic system has been used for the analysis of flavonoid fractions from Pterocarpus marsupium. phytopharmajournal.com

Medium Pressure Liquid Chromatography (MPLC): MPLC operates at pressures between flash chromatography and HPLC, providing a good balance between speed and resolution for preparative-scale separations.

Structural Elucidation of this compound

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The structural elucidation of this compound has confirmed it to be a C-glycosyl-β-hydroxydihydrochalcone. researchgate.net

The process typically involves:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C NMR, which provide detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, which can provide information about the chromophores present.

Through the combined analysis of data from these spectroscopic methods, the precise arrangement of atoms in the this compound molecule has been established. researchgate.net

Advanced Spectroscopic Methods for Structural Determination

The elucidation of this compound, the first naturally-occurring C-glycosyl-β-hydroxydihydrochalcone, was accomplished through the integrated application of several advanced spectroscopic techniques. researchgate.net Each method offers unique insights into the molecule's complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. It provides detailed information about the number, type, and connectivity of atoms within a molecule. uobasrah.edu.iq For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are essential for a complete structural assignment.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. In the case of this compound, the ¹H NMR spectrum would reveal signals corresponding to the aromatic protons on the A and B rings of the dihydrochalcone (B1670589) skeleton, the diastereotopic protons of the α- and β-carbons, and the protons of the C-linked glucose moiety. The coupling patterns between these protons help establish their relative positions.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each carbon atom, including the carbonyl carbon, the aromatic carbons, the α- and β-carbons of the chalcone (B49325) backbone, and the carbons of the glucose unit. The chemical shifts are indicative of the electronic environment of each carbon. Experimental ¹³C NMR data for this compound have been reported and are crucial for confirming the molecular skeleton. researchgate.net

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-α | 40.1 |

| C-β | 73.3 |

| C-1' | 112.5 |

| C-3' | 108.5 |

| C-5' | 108.1 |

| C-1" (Glucose) | 73.8 |

| C-2" (Glucose) | 71.2 |

| C-3" (Glucose) | 79.0 |

| C-4" (Glucose) | 70.6 |

| C-5" (Glucose) | 81.4 |

| C-6" (Glucose) | 61.4 |

2D NMR Techniques such as COSY, HSQC, and HMBC establish the connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) spin coupling systems, confirming the connectivity within the aromatic rings and the glucose unit, as well as the relationship between the α and β protons of the dihydrochalcone chain.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is invaluable for definitively assigning the proton signals to their corresponding carbons in the known ¹³C framework.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two to three bonds. This is critical for piecing together the entire structure of this compound. HMBC correlations would establish the connection of the glucose unit to the aromatic ring (confirming its C-glycosidic nature) and link the different fragments of the molecule, such as the A-ring, the B-ring, and the propanone bridge.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org High-resolution techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) are used to determine the exact molecular formula of this compound.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography systems like UPLC (Ultra Performance Liquid Chromatography), is employed to study the fragmentation patterns of the molecule. researchgate.net For this compound, which is a component of the complex phytochemical mixture in Pterocarpus marsupium, UPLC-ESI-MS/MS serves as a powerful tool for its identification and quantification within the extract. researchgate.net

The fragmentation of this compound in an MS/MS experiment would be expected to show characteristic losses. Key fragmentation pathways would likely involve:

Cleavage of the C-glycosidic bond, resulting in the loss of the glucose moiety or fragments thereof.

Retro-Diels-Alder (RDA) fragmentation within the sugar ring.

Cleavage of the dihydrochalcone backbone, particularly at the bonds adjacent to the carbonyl group, leading to fragments representing the A-ring and B-ring portions of the molecule.

| Parameter | Expected Observation for this compound |

|---|---|

| Molecular Formula | C₂₁H₂₄O₁₀ |

| Molecular Weight | 436.41 g/mol |

| Expected [M+H]⁺ ion | m/z 437 |

| Expected [M+Na]⁺ ion | m/z 459 |

| Key Fragmentation | Loss of sugar moiety fragments (e.g., loss of 120 or 162 Da); cleavage of the chalcone backbone. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. For instance, the IR spectrum of a related dihydrochalcone glycoside showed strong absorptions for hydroxyl and carbonyl groups. nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (Phenolic/Alcoholic) | ~3400 (broad) |

| C-H (Aromatic & Aliphatic) | ~2900-3100 |

| C=O (Ketone) | ~1630-1680 |

| C=C (Aromatic) | ~1500-1600 |

| C-O (Alcohol/Ether) | ~1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. wjarr.com The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) characteristic of the dihydrochalcone chromophore. Dihydrochalcones typically show a strong absorption band (Band II) in the range of 270-290 nm. nih.gov For comparison, pterostilbene, another phenolic compound from Pterocarpus marsupium, has a λmax of 306 nm. wjarr.com The precise λmax for this compound helps to confirm the nature of its aromatic and carbonyl system.

| Chromophore | Expected λmax |

|---|---|

| Dihydrochalcone Skeleton | ~280-290 nm |

Biosynthesis and Metabolic Pathways of Pterosupin in Plants

Precursor Pathways and Enzymatic Transformations

The isoflavonoid (B1168493) biosynthetic pathway originates from the core phenylpropanoid pathway. encyclopedia.pub Key initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is subsequently hydroxylated to p-coumarate by cinnamate (B1238496) 4-hydroxylase (C4H). encyclopedia.pub p-coumarate is then converted to p-coumaroyl-CoA by 4-coumarate CoA-ligase (4CL). encyclopedia.pub

p-Coumaroyl-CoA serves as a branching point for various downstream pathways, including flavonoid and isoflavonoid biosynthesis. encyclopedia.pub Chalcone (B49325) synthase (CHS) is a key enzyme that catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form tetrahydroxychalcone (naringenin chalcone). encyclopedia.pub Chalcone isomerase (CHI) then converts naringenin (B18129) chalcone into the flavanone (B1672756) naringenin. encyclopedia.pub

In legumes, a specific branch involving chalcone reductase (CHR) working with CHS leads to the formation of isoliquiritigenin, a trihydroxychalcone, from p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pub Isoliquiritigenin is then transformed into the flavanone liquiritigenin (B1674857) by CHI. encyclopedia.pub

The conversion of flavanones (like liquiritigenin or naringenin) to isoflavonoids involves isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, which catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavonoid skeleton, yielding a 2-hydroxyisoflavanone (B8725905). encyclopedia.pubfrontiersin.orgnih.gov Subsequently, 2-hydroxyisoflavanone dehydratase (HID) dehydrates this intermediate to form isoflavones such as daidzein (B1669772) and genistein. frontiersin.orgnih.gov

While the precise enzymatic steps leading directly to pterosupin (a C-glycosyl-β-hydroxydihydrochalcone) are not explicitly detailed in the provided search results, its structure suggests it is derived from the dihydrochalcone (B1670589) pathway with subsequent glycosylation. Dihydrochalcones are typically formed from chalcones through the action of chalcone reductase. The glycosyl moiety in this compound indicates a glycosylation step, likely catalyzed by a UDP-glycosyltransferase (UGT), which are known to modify isoflavonoids and other plant secondary metabolites by attaching sugar units. encyclopedia.pubnih.gov

The biosynthesis of other related isoflavonoids like medicarpin (B1676140) and vestitol, also found in legumes, involves enzymes such as isoflavone reductase (IFR), vestitone (B1219705) reductase (VR), and pterocarpan (B192222) synthase (PTS). frontiersin.orgnih.govresearchgate.netresearchgate.net Medicarpin, for instance, is synthesized from formononetin (B1673546) through the action of IFR, VR, and PTS. researchgate.net Vestitol is synthesized from medicarpin catalyzed by pterocarpan reductase (PTR). frontiersin.orgnih.govresearchgate.net These pathways highlight the complex enzymatic network involved in isoflavonoid biosynthesis in legumes.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, and by extension, likely this compound, is under genetic control. Genes encoding key enzymes in the isoflavonoid pathway, such as PAL, CHS, IFS, and HID, have been identified and studied in various legume species. encyclopedia.pubgenome.jppnas.org The expression of these genes is often regulated in response to specific factors. nih.gov

Studies in Medicago truncatula have shown that the expression of early isoflavonoid pathway genes is rapidly induced by elicitors like yeast extract. pnas.org This transcriptional activation is likely mediated by transcription factors. pnas.org R2R3-type MYB transcription factors, for example, are known to regulate flavonoid biosynthesis in many plant species. researchgate.net

While specific genes directly controlling this compound biosynthesis have not been identified in the provided results, it is reasonable to infer that its synthesis is regulated at the transcriptional level, similar to other isoflavonoids and related phenylpropanoids. The induction of isoflavonoid pathways by environmental stimuli suggests that the genes involved are responsive to external cues. nih.govpnas.org

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites like this compound in plant tissues can be influenced by various factors, including environmental conditions and developmental stage. This compound is found in the heartwood and stem bark of Pterocarpus marsupium. researchgate.net

Environmental factors such as UV radiation and attack by parasitic plants or pathogens can induce the accumulation of isoflavonoids, including vestitol, a related compound, in Lotus species. frontiersin.orgnih.gov Elicitors derived from pathogens can trigger the de novo synthesis of phytoalexins like medicarpin, which are isoflavonoids. pnas.org This suggests that biotic stress can lead to increased production and accumulation of these compounds.

The concentration of pollutants in the soil can also affect the uptake and accumulation of compounds in plants, although this is discussed in the context of phytoremediation and general pollutant uptake rather than specifically this compound biosynthesis. ijcrt.org Soil pH, moisture, organic matter, and compaction are known to influence nutrient availability and plant growth, which could indirectly affect secondary metabolite production. cropnuts.com

Plant growth regulators, such as auxins and cytokinins, are known to play a role in the growth and development of plant cells and have been used to induce callus formation in plant tissue cultures, which can be a method for producing bioactive compounds in vitro. researchgate.netmdpi.com Gibberellic acid (GA3) has been shown to enhance seed germination and seedling elongation, potentially influencing the initial stages of plant development where these compounds might be synthesized. nih.gov

The accumulation site of this compound appears to be primarily the stem bark and heartwood of Pterocarpus marsupium. researchgate.net This tissue-specific accumulation suggests that developmental factors and possibly specific transporters play a role in directing the compound to these locations. While not specifically about this compound, studies on isoflavonoid transport have identified ABC transporters as potentially involved in their subcellular localization. pnas.org

Mechanistic Investigations of Pterosupin S Biological Activities in Vitro and Pre Clinical Models

Antioxidant Activity and Molecular Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. xiahepublishing.commdpi.com Antioxidants counteract this by scavenging free radicals or enhancing the endogenous antioxidant system. xiahepublishing.comnih.gov Pterosupin, as a phenolic compound, has been investigated for its antioxidant potential. ddtjournal.comjyoungpharm.org

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Free radical scavenging is a primary mechanism by which antioxidants exert their effects. mdpi.com Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are widely used in vitro methods to assess this capability. mdpi.comresearchgate.netnih.govcabidigitallibrary.orgmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize colored free radicals, leading to a decrease in absorbance that can be spectrophotometrically measured. mdpi.comnih.govcabidigitallibrary.org

Studies on Pterocarpus marsupium extract, which contains this compound, have demonstrated significant radical scavenging activity in DPPH and ABTS assays. jyoungpharm.orgresearchgate.net For instance, the aqueous extract of P. marsupium stem bark showed strong activity in DPPH scavenging and ferric reducing ability tests. researchgate.net Another study found that the radical scavenging activity of Pterocarpus marsupium was high, comparable to that of Gallic acid, a known antioxidant standard. jyoungpharm.org

Modulation of Cellular Antioxidant Defense Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase)

Beyond direct radical scavenging, antioxidants can also modulate the activity of cellular enzymatic antioxidant defense systems. xiahepublishing.comnih.govmdpi.com Key enzymes in this system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). xiahepublishing.comnih.govmdpi.commdpi.comnih.gov SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, while CAT and GPx break down hydrogen peroxide into water and oxygen. xiahepublishing.comnih.govmdpi.com GPx also plays a role in reducing lipid hydroperoxides. nih.gov

Research on Pterocarpus marsupium extract has indicated its ability to influence the activity of these enzymes. ddtjournal.comresearchgate.net Studies using liver slice cultures exposed to oxidative stress showed that treatment with the plant extract normalized the status of antioxidant enzymes, including SOD, Catalase, and Glutathione Peroxidase. ddtjournal.comresearchgate.net This suggests that components within the extract, potentially including this compound, can help restore or maintain the balance of these crucial cellular defense mechanisms under oxidative insult. ddtjournal.comresearchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides and other reactive species. nih.govnih.gov This can damage cell membranes and is associated with various pathological conditions. nih.govnih.gov Inhibiting lipid peroxidation is another important aspect of antioxidant activity. mdpi.comnih.gov

Studies investigating the effects of Pterocarpus marsupium extract have reported a reduction in lipid peroxidation. ddtjournal.comresearchgate.net In liver slice cultures subjected to oxidative stress, treatment with the extract significantly reduced lipid peroxidation compared to untreated samples. ddtjournal.comresearchgate.net This finding suggests that components like this compound present in the extract contribute to protecting cellular lipids from oxidative damage. ddtjournal.comresearchgate.net

Anti-inflammatory Effects and Cellular Signaling Modulation

Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators. diva-portal.org Chronic inflammation is linked to numerous diseases. xiahepublishing.comresearchgate.net this compound has been explored for its potential anti-inflammatory properties in in vitro and pre-clinical settings. jptcp.commdpi.comresearchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, TNF-α, IL-1β, IL-6, COX-2, iNOS)

A key aspect of anti-inflammatory activity is the inhibition of pro-inflammatory mediators produced by immune cells, such as macrophages. diva-portal.orgresearchgate.netnih.gov These mediators include Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). diva-portal.orgresearchgate.netnih.gove-neurospine.org The production of NO and PGE2 is often catalyzed by inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) enzymes, respectively. diva-portal.orgnih.gove-neurospine.orgnih.gov

Research involving Pterocarpus marsupium extract and its constituents, including pterostilbene (B91288) (a related compound), has shown inhibitory effects on the production of these mediators in in vitro models, such as LPS-stimulated macrophages. diva-portal.orgresearchgate.netnih.govnih.gov Studies have demonstrated that components can significantly decrease the secretion and mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Inhibition of COX-2 and iNOS expression and the subsequent reduction in PGE2 and NO production have also been observed. diva-portal.orgresearchgate.netnih.govnih.gov While direct studies focusing solely on this compound's effects on all these mediators are needed, the evidence from extracts and related compounds supports its potential role in modulating the inflammatory response by inhibiting key pro-inflammatory factors. jptcp.comresearchgate.netnih.gov

Regulation of MAPK Signaling Pathways (e.g., ERK, JNK, p38)

Cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways, play a critical role in regulating inflammatory responses. researchgate.netmdpi.comresearchgate.netnih.gov The ERK (Extracellular signal-regulated kinases), JNK (c-Jun N-terminal kinases), and p38 MAPK pathways are prominently involved in mediating the effects of pro-inflammatory stimuli and regulating the expression of inflammatory genes. researchgate.netmdpi.comresearchgate.netnih.gov

Studies investigating the anti-inflammatory mechanisms of Pterocarpus marsupium and its components have indicated an influence on MAPK signaling. jptcp.comresearchgate.net Research suggests that the anti-inflammatory action can be mediated through the inhibition of MAPK signaling pathways, including ERK, JNK, and p38. jptcp.comresearchgate.net For example, some studies have shown that inhibition of JNK and p38 MAPK is associated with reduced expression of pro-inflammatory mediators like iNOS and COX-2. nih.gov By modulating the phosphorylation and activation of these kinases, compounds like this compound may interfere with the downstream signaling events that lead to the production of inflammatory molecules. jptcp.comresearchgate.netresearchgate.netnih.gov

Modulation of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune responses and inflammation. nih.gov Activation of NF-κB can lead to the transcription of pro-inflammatory genes, contributing to various disease states. nih.gov Studies have indicated that compounds, including those structurally related to this compound like pterostilbene, can modulate the NF-κB signaling pathway. mdpi.comresearchgate.netnih.govscienceopen.com This modulation often involves inhibiting the phosphorylation and degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. mdpi.comscienceopen.comnih.gov By preventing IκBα degradation, the nuclear translocation of NF-κB (specifically the p65 subunit) is blocked, thereby reducing the expression of pro-inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2. mdpi.comresearchgate.netnih.govscienceopen.com While direct studies focusing solely on this compound's impact on the NF-κB pathway are less extensively documented in the provided results compared to related compounds, the presence of this compound in plant extracts exhibiting anti-inflammatory properties suggests a potential role in this modulation. jptcp.comresearchgate.net

Antidiabetic Potentials and Glucose Homeostasis Regulation

This compound, as a constituent of Pterocarpus marsupium, has been implicated in the plant's traditional use and observed efficacy in managing diabetes and regulating glucose homeostasis. jptcp.comresearchgate.netjournalejmp.comjuniperpublishers.comresearchgate.netijbcp.combiotech-asia.orgamazonaws.com The antidiabetic effects are attributed to a variety of mechanisms influenced by the plant's bioactive compounds, including this compound. jptcp.comresearchgate.netjournalejmp.combiotech-asia.orgnih.gov

Pancreatic beta-cells are essential for maintaining glucose homeostasis through the synthesis and secretion of insulin (B600854). wikipedia.orgnih.govsochob.clnih.gov Impaired beta-cell function and reduced insulin secretion contribute significantly to the development of type 2 diabetes. wikipedia.orgsochob.cl Research suggests that Pterocarpus marsupium, and potentially its constituents like this compound, may have a protective effect on pancreatic beta-cells. researchgate.netnih.govthieme-connect.comresearchgate.net Some studies indicate a potential for regeneration or improved function of beta-cells, leading to enhanced insulin secretion. researchgate.netnih.gov

Enhancing glucose uptake by peripheral tissues, such as muscle and adipose tissue, is a key mechanism for lowering blood glucose levels. jptcp.comsochob.cl Studies have shown that extracts of Pterocarpus marsupium and some of its phenolic compounds can increase glucose uptake in cells, including skeletal muscle cells and HepG2 cells. jptcp.comresearchgate.netjournalejmp.comnih.gov This effect can be mediated through mechanisms like the activation of the PI3K/Akt pathway, which promotes the translocation of GLUT4 glucose transporters to the cell membrane. jptcp.comscientificarchives.comtdl.org this compound, as one of the phenolic constituents, has been specifically noted in studies investigating the enhancement of glucose uptake. journalejmp.com

Data on the effect of phenolic compounds from Pterocarpus marsupium heartwood on glucose uptake in mouse skeletal muscle cells (C2C12) illustrates this potential:

| Compound | Concentration (µM/ml) | Effect on Glucose Uptake (Basal and Insulin-Stimulated) |

| Vijayoside | 10 | Increased glucose uptake (concentration-dependent) |

| Pteroside | 10 | Increased glucose uptake (concentration-dependent) |

| Marsuposide | 10 | Increased glucose uptake (concentration-dependent) |

| Pterosupol | 10 | Increased glucose uptake (concentration-dependent) |

| This compound | Not specified in snippet | Not explicitly detailed in snippet, but listed as a phenolic compound of interest |

Data on the IC50 values for alpha-amylase and alpha-glucosidase inhibition by Pterocarpus marsupium latex compared to Acarbose (a standard inhibitor) demonstrates its potential:

| Source | Enzyme | IC50 Value (µg/mL) | Significance (vs Acarbose) |

| Pterocarpus marsupium latex | Alpha-Amylase | Lowest IC50 observed | Significantly lower (p<0.05) |

| Pterocarpus marsupium latex | Alpha-Glucosidase | Significantly lower (p<0.05) | Significantly lower (p<0.05) |

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. scientificarchives.comnih.govmdpi.comnih.govmdpi.com By dephosphorylating the insulin receptor and insulin receptor substrates, PTP1B reduces insulin sensitivity. scientificarchives.comnih.govmdpi.comnih.gov Inhibition of PTP1B is considered a promising therapeutic strategy for improving insulin sensitivity in conditions like type 2 diabetes and obesity. scientificarchives.comnih.govmdpi.comnih.govmdpi.com While the provided search results discuss PTP1B inhibition in the context of improving insulin resistance and lipid abnormalities, and mention this compound in relation to Pterocarpus marsupium and its antidiabetic effects, a direct link explicitly stating this compound as a PTP1B inhibitor is not clearly established in these snippets. scientificarchives.comnih.govmdpi.comnih.govmdpi.com However, the plant source of this compound is recognized for its effects on insulin sensitivity, suggesting potential indirect or contributing mechanisms. jptcp.comjuniperpublishers.comresearchgate.net

Dyslipidemia, characterized by abnormal lipid levels, is often associated with diabetes and increases the risk of cardiovascular disease. e-dmj.orgnih.govnih.gov this compound, along with other flavonoids from Pterocarpus marsupium, has been investigated for its effects on lipid metabolism and dyslipidemia in experimental models. mdpi.comjptcp.comijbcp.comnih.govsochob.clscientificarchives.comtdl.orguni.lunirmauni.ac.innirmauni.ac.in Studies have shown that Pterocarpus marsupium extracts and some of its constituents can help improve lipid profiles by reducing elevated triglycerides and total cholesterol levels, and increasing beneficial HDL cholesterol in diabetic or hyperlipidemic animal models. ijbcp.comtdl.org this compound has been specifically mentioned in the context of antihyperlipidemic effects of Pterocarpus marsupium extract. tdl.org These findings suggest that this compound may play a role in the beneficial effects of Pterocarpus marsupium on lipid metabolism and associated dyslipidemia.

Here's a summary of the impact of Pterocarpus marsupium seed extract on lipid levels in gabapentin-induced diabetic rats:

| Parameter | Disease Control Group | Pterocarpus marsupium (100 mg/kg) | Pterocarpus marsupium (200 mg/kg) | Significance (vs Disease Control) |

| Total Cholesterol | Elevated | Significantly reduced | Significantly reduced | Significant decrease |

| Triglycerides | Elevated | Significantly reduced | Significantly reduced | Significant decrease |

| LDL Levels | Elevated | Significantly reduced | Significantly reduced | Significant decrease |

| HDL Level | Reduced | Significantly increased | Significantly increased | Significant increase |

Anticancer and Antiproliferative Mechanisms

Studies on Pterocarpus marsupium extracts, which contain this compound, have indicated potential anticancer and antiproliferative effects qeios.com. While some research focuses on other constituents like pterostilbene, the presence of this compound in these extracts suggests its potential contribution to these activities qeios.comqeios.com.

Induction of Apoptosis in Cancer Cell Lines (e.g., Mitochondrial Pathway, Caspase Activation, Bax/Bcl-2 Ratio)

Induction of apoptosis, or programmed cell death, is a key mechanism by which potential anticancer agents exert their effects jcancer.orgmdpi.com. Research on P. marsupium extracts containing this compound has shown the ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells qeios.comqeios.com. This has been evidenced by markers such as DNA fragmentation, formation of apoptotic bodies, and distortion of the cell membrane qeios.comqeios.com.

The mitochondrial pathway is a significant route for apoptosis induction jcancer.org. This pathway is often regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 nih.gov. An increased Bax/Bcl-2 ratio favors the induction of apoptosis mdpi.comnih.gov. Activation of caspases, a family of proteases, is also a critical step in the execution phase of apoptosis jcancer.org. Studies have indicated that compounds from P. marsupium, including pterostilbene, can influence these factors by inhibiting anti-apoptotic proteins like Bcl-2 and enhancing pro-apoptotic signals like Bax and caspases in mitochondria qeios.comqeios.comnih.gov. While direct studies specifically on this compound's impact on these apoptotic markers are less prevalent in the provided results, its presence in active extracts suggests a potential role.

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Inhibition of cancer cell proliferation and induction of cell cycle arrest are crucial mechanisms to limit tumor growth mdpi.comnih.gov. Extracts of P. marsupium have demonstrated the ability to inhibit the proliferation of various cancer cells jptcp.com. Cell cycle arrest prevents cancer cells from dividing and multiplying mdpi.com. This can occur at different phases of the cell cycle, such as G1/S or G2/M core.ac.ukoncotarget.combmbreports.org. Flavonoids, a class of compounds found in P. marsupium including this compound, have been reported to exhibit anticancer activity through the modulation of cell cycle arrest core.ac.uk.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/AKT, p53)

Oncogenic signaling pathways, such as the PI3K/AKT and p53 pathways, play critical roles in cancer development, progression, and resistance to treatment cusabio.commdpi.comfrontiersin.org. The PI3K/AKT pathway is frequently dysregulated in many cancers and is involved in regulating cell proliferation, cell cycle, and apoptosis cusabio.commdpi.com. Activation of this pathway can promote cell survival and inhibit apoptosis mdpi.com. The p53 pathway is a crucial tumor suppressor pathway that can induce cell cycle arrest or apoptosis in response to cellular stress and DNA damage frontiersin.orgrockland.comnih.govmdpi.com. Mutations in the TP53 gene encoding p53 are common in human cancers frontiersin.orgnih.govmdpi.com.

Some research suggests that compounds from P. marsupium may modulate the PI3K/AKT pathway researchgate.net. Additionally, the p53 pathway is a significant target for anticancer agents, and its activation can lead to the upregulation of pro-apoptotic proteins and cell cycle arrest bmbreports.orgrockland.commdpi.com. While direct evidence detailing this compound's specific modulation of these pathways is limited in the provided search results, the activity of P. marsupium extracts suggests potential interactions.

Antimicrobial Properties and Associated Mechanisms

Pterocarpus marsupium has demonstrated antimicrobial activity against a range of bacteria and fungi ijpsjournal.comjptcp.com. This activity is often attributed to the presence of various bioactive compounds, including flavonoids and phenolic compounds jptcp.com. This compound, being a constituent of P. marsupium, may contribute to these effects qeios.com.

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Extracts of P. marsupium have shown efficacy against both Gram-positive and Gram-negative bacterial strains qeios.comjptcp.comresearchgate.netacademicjournals.orgsiu.edu. Studies have reported inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa qeios.comjptcp.comresearchgate.net. The extent of inhibition can vary depending on the extract type and concentration qeios.comsiu.edu. For example, some studies have reported zones of inhibition against specific bacterial strains when using P. marsupium extracts qeios.com.

The mechanisms underlying the antibacterial activity of plant compounds can involve disrupting cell membranes, interfering with enzymatic processes, and inhibiting microbial metabolism jptcp.com. Differences in the cell wall composition between Gram-positive and Gram-negative bacteria can influence their susceptibility to antibacterial agents academicjournals.org.

Here is a table summarizing some reported antibacterial activities of P. marsupium extracts (containing this compound) against various bacterial strains:

| Bacterial Strain | Gram Stain | Extract Type | Zone of Inhibition (mm) / Efficacy | Source |

| Enterococci | Gram-Positive | Alcohol extract | Significant activity | qeios.com |

| Staphylococcus aureus | Gram-Positive | Aqueous, Ethanol, Acetone:Isopropyl Alcohol, Alcohol, Ethyl acetate (B1210297), Methanol (B129727) | Varied inhibition, Significant activity | qeios.comijpsjournal.comjptcp.comresearchgate.netsiu.edu |

| Bacillus cereus | Gram-Positive | Acetone:Isopropyl Alcohol | 8 mm zone of inhibition | qeios.com |

| Bacillus coagulans | Gram-Positive | Methanolic stem extract | Highly significant results | researchgate.net |

| Bacillus subtilis | Gram-Positive | Various extracts | Strong antibacterial activity | jptcp.com |

| Enterococcus faecalis | Gram-Positive | Various solvents | Tested for activity | qeios.com |

| Streptococcus pyogenes | Gram-Positive | Ethyl and methanol extracts | Inhibited in vitro | ijpsjournal.comacademicjournals.org |

| Escherichia coli | Gram-Negative | Aqueous, Acetone:Isopropyl Alcohol, Alcohol, Ethyl acetate, Methanol | Varied inhibition, Highest zone of inhibition (22 mm) reported with aqueous extract | qeios.comjptcp.comresearchgate.netacademicjournals.orgsiu.edu |

| Pseudomonas aeruginosa | Gram-Negative | Alcohol, Ethyl acetate, Methanol | Significant activity, Inhibited in vitro | qeios.comijpsjournal.comjptcp.comijpsjournal.com |

| Salmonella typhi | Gram-Negative | Acetone:Isopropyl Alcohol | No activity observed | qeios.com |

| Salmonella typhimurium | Gram-Negative | Various solvents | Tested for activity | qeios.com |

| Klebsiella pneumoniae | Gram-Negative | Aqueous extract | Inhibition observed | qeios.comijpsjournal.com |

| Shigella spp. | Gram-Negative | Ethanol extract | Highest inhibition seen (21.33 ± 1.52 mm) | academicjournals.org |

Antifungal Activity

Beyond antibacterial effects, P. marsupium has also demonstrated antifungal activity ijpsjournal.comjptcp.com. Studies have reported efficacy against fungal strains such as Candida albicans qeios.comjptcp.com. The mechanism of antifungal activity is believed to involve the disruption of fungal cell membranes, similar to the effects observed in bacteria jptcp.com.

Here is a table summarizing some reported antifungal activities of P. marsupium extracts (containing this compound):

| Fungal Strain | Extract Type | Zone of Inhibition (mm) / Efficacy | Source |

| Candida albicans | Alcohol extract, Various extracts | Significant activity, Lowest zone of inhibition (12 mm) reported with aqueous extract | qeios.comjptcp.com |

Cellular Target and Membrane Disruption Mechanisms

Based on the available search results, specific information detailing the cellular targets and membrane disruption mechanisms directly attributed to this compound was not identified. Research on extracts containing this compound, such as those from Pterocarpus marsupium, has explored antimicrobial activities which can involve membrane disruption, but these effects are broadly linked to constituents like tannins rather than this compound specifically. nih.gov

Hepatoprotective Action and Liver Health Modulation

Investigations into the biological activities of this compound, primarily through studies on extracts of Pterocarpus marsupium where it is a constituent, have indicated a notable hepatoprotective action and the potential to modulate liver health.

Protection Against Chemically Induced Liver Damage in Animal Models

Studies conducted in male Wistar rats have demonstrated the protective effects of Pterocarpus marsupium stem bark extracts against hepatotoxicity induced by carbon tetrachloride (CCl4). Both methanol and aqueous extracts were administered to rats following CCl4 challenge. wikidata.orgnih.govresearchgate.net The methanol extract, known to contain flavonoids including this compound, exhibited significant protective effects on the liver. wikidata.orgnih.govresearchgate.net This protective capacity was observed to be comparable to that of silymarin, a recognized hepatoprotective agent. wikidata.orgnih.govresearchgate.net Histopathological examinations of liver sections from animals treated with the methanol extract showed evidence of significant liver protection, characterized by the presence of normal hepatic cords, an absence of necrosis, and reduced fatty infiltration when compared to the CCl4-treated group. wikidata.orgnih.govresearchgate.net

Reduction of Oxidative Stress Markers in Hepatic Tissues

The hepatoprotective activity observed in studies utilizing Pterocarpus marsupium extracts is suggested to be, at least in part, related to the antioxidant properties of its flavonoid constituents. nih.gov Oxidative stress is a significant contributor to liver injury and the progression of various liver diseases. nih.govgiapreza.comuni.lu Flavonoids are generally known for their ability to scavenge free radicals and stabilize cell membranes, thereby preventing oxidative damage. nih.govwikipedia.org While the studies on P. marsupium extracts highlight their antioxidant potential as a likely mechanism for liver protection, specific data quantifying the reduction of hepatic tissue oxidative stress markers directly by this compound within these experimental models were not detailed in the provided information.

Regulation of Liver Enzyme Levels

Treatment with Pterocarpus marsupium extracts in animal models of CCl4-induced hepatotoxicity resulted in a significant control of the toxic effects as evidenced by the restoration of serum biochemical parameters. wikidata.orgnih.govresearchgate.net This included the regulation and normalization of elevated liver enzyme levels, such as alanine (B10760859) aminotransaminase (ALT), aspartate aminotransaminase (AST), and alkaline phosphatase (ALP). wikidata.orgnih.govresearchgate.net Additionally, the levels of total bilirubin (B190676) and serum protein were also restored towards normal levels in the extract-treated groups. wikidata.orgnih.govresearchgate.net These findings indicate that components within the extract, including this compound, contribute to the maintenance and restoration of normal liver function by favorably influencing key enzymatic and protein markers in the serum.

Neuroprotective Activity and Related Mechanisms (In Silico/Pre-clinical)

Pre-clinical investigations, including in silico studies, have explored the potential neuroprotective activity of this compound and its underlying mechanisms.

In Silico Binding Studies with Neurological Receptors (e.g., MAS Receptor)

In silico studies employing molecular docking and molecular dynamics simulations have investigated the potential of various flavonoids, including this compound, to act as activators of the MAS receptor. fishersci.nolipidmaps.org The MAS receptor is a key component of the renin-angiotensin system (RAS) and is recognized for its role in mediating neuroprotective, antioxidant, and anti-inflammatory effects within the brain. ctdbase.orguni.lu this compound demonstrated favorable binding characteristics with the MAS receptor in these computational studies. fishersci.nolipidmaps.org Furthermore, the this compound-MASR complex exhibited enhanced stability, stronger interactions, and minimal structural fluctuations when compared to the complex formed between Amentoflavone, another flavonoid, and the MAS receptor. fishersci.nolipidmaps.org These in silico findings suggest a potential mechanism by which this compound may exert neuroprotective effects through interaction with and activation of the MAS receptor, although further in vitro and in vivo validation is necessary. fishersci.nolipidmaps.org

Potential Implications for Neurodegenerative Conditions

Research into the potential of this compound for neurodegenerative conditions is an emerging area. Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neurons and represent a significant global health challenge frontiersin.orgnih.gov. The development of effective therapies has been challenging, and pre-clinical models, both in vitro and in vivo, play a crucial role in understanding disease mechanisms and evaluating potential treatments frontiersin.orgneurodegenerationresearch.eumdbneuro.compsychogenics.comnih.gov.

While the provided search results highlight the importance of in vitro and pre-clinical models in neurodegenerative disease research frontiersin.orgneurodegenerationresearch.eumdbneuro.compsychogenics.comnih.gov, and mention various compounds being investigated for conditions like AD, PD, and HD ku.dktfscro.comnih.govsynthego.commdpi.comcriver.comnih.govsynapcell.comutmb.edunih.govnih.govmichaeljfox.orgbiospective.compracticalneurology.com, direct research specifically detailing this compound's effects in in vitro or pre-clinical models of neurodegenerative conditions was not prominently found within the scope of the search results. The available information primarily links this compound to studies on Pterocarpus marsupium focusing on other biological activities, such as alpha-glucosidase inhibition researchgate.net.

Therefore, based on the provided search results, there is no substantial data available within the specified constraints to generate detailed research findings or data tables specifically on this compound's potential implications for neurodegenerative conditions in in vitro and pre-clinical models. Further dedicated research on this compound's direct effects on neuronal cells, protein aggregation, neuroinflammation, or other hallmarks of neurodegenerative diseases in controlled laboratory settings and animal models would be necessary to establish its potential in this area.

Structure Activity Relationship Sar Studies and Chemical Modification of Pterosupin

Elucidation of Key Structural Features for Biological Activity

Pterosupin's structure, characterized by a C-glucosyl-β-hydroxydihydrochalcone core, includes a glucopyranosyl moiety and hydroxyphenyl groups researchgate.netontosight.ai. The presence of hydroxyphenyl groups is often associated with antioxidant activity, a common characteristic of phenolic compounds ontosight.ai. The glucoside part of the molecule may influence its solubility and bioavailability, which are important factors for its biological effects ontosight.ai. Early structural studies confirmed this compound as a C-glucosyl-β-hydroxydihydrochalcone, differentiating it from other related compounds found in Pterocarpus marsupium researchgate.netcore.ac.uk.

Evaluation of Modified this compound Compounds in Pre-clinical Models

Pre-clinical evaluation of modified this compound compounds would involve assessing their biological activities in in vitro and in vivo models. While specific data on the pre-clinical evaluation of modified this compound compounds is limited in the provided search results, studies on the crude extracts and isolated compounds from Pterocarpus marsupium provide a basis for the types of activities that might be investigated. Extracts and compounds from P. marsupium, including this compound, have shown antihyperglycemic and antihyperlipidemic activities in rats ddtjournal.comphytopharmajournal.com. Research has also demonstrated antioxidant and anti-inflammatory properties of P. marsupium extracts ddtjournal.comjptcp.com. Molecular docking studies have been employed to explore the potential mechanisms of action of P. marsupium phytochemicals, including this compound, against targets related to diabetes researchgate.net. These pre-clinical findings on the naturally occurring compounds suggest that modified this compound analogs could be evaluated for enhanced activity in models of diabetes, oxidative stress, and inflammation.

Ecological and Physiological Role of Pterosupin in Plant Biology

Role in Plant-Pathogen Interactions and Immunity

Plant immunity is a complex system involving the recognition of pathogens and the activation of defense mechanisms. mpg.defrontiersin.orgnih.gov This includes the synthesis of antimicrobial compounds like phytoalexins, the reinforcement of cell walls, and the production of pathogenesis-related (PR) proteins. mpg.dewikipedia.orgplantsjournal.comchiro.org

Contribution to Herbivore Deterrence

Plants also defend themselves against herbivores using a variety of mechanisms, including physical barriers and the production of secondary metabolites that are toxic or unpalatable to feeding animals. walshmedicalmedia.comresearchgate.netnih.govnih.gov These metabolites can act as feeding deterrents, reduce digestibility, or have direct toxic effects. walshmedicalmedia.comnih.govdiva-portal.org

Pterosupin has been mentioned in the context of insect feeding deterrents, alongside other compounds like ailanthone (B197834) and liquiritigenin (B1674857). nirmauni.ac.in This suggests that this compound may contribute to the plant's defense against herbivores by making the plant less attractive or palatable. nirmauni.ac.in Secondary metabolites play a vital role in deterring herbivores, and their production can be induced by herbivore feeding. researchgate.netnih.gov The presence of this compound in plants that exhibit herbivore deterrence mechanisms further supports its potential function in this regard. nirmauni.ac.in

Advanced Analytical and Computational Methodologies in Pterosupin Research

High-Throughput Screening for Bioactivity

High-throughput screening (HTS) has become an essential tool in drug discovery for rapidly assessing the biological activities of large numbers of compounds. While specific HTS campaigns focusing solely on Pterosupin are not extensively documented, studies on the extracts of Pterocarpus marsupium suggest the utility of this approach. For instance, HTS has been employed to evaluate the cellular antioxidant potential and glucose uptake capabilities of extracts from the heartwood of Pterocarpus marsupium nih.gov. Such screening of natural product libraries is crucial for identifying lead compounds with potential therapeutic benefits nih.gov.

HTS assays are designed to be rapid and robust, often utilizing fluorescence-based readouts to measure enzyme inhibition or receptor binding researchgate.net. These methods allow for the screening of thousands of compounds in a short period, identifying "hits" that can be further investigated for their therapeutic potential. The application of HTS to extracts of Pterocarpus marsupium provides a basis for the future high-throughput screening of its individual constituents, including this compound, against a wide range of biological targets.

Metabolomics Approaches for this compound Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of an organism. In the context of this compound, metabolomic analysis of Pterocarpus marsupium has been instrumental in identifying and quantifying its presence alongside other secondary metabolites uthscsa.eduresearchgate.net.

Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are employed to generate comprehensive metabolic profiles of plant extracts uthscsa.edu. In studies of Pterocarpus marsupium heartwood, HPLC-ESI-QTOF-MS/MS has been used to identify and elucidate the fragmentation pathways of its phytochemical constituents, including this compound uthscsa.eduresearchgate.net. Furthermore, UPLC-ESI-QqQLIT-MS/MS methods have been developed for the quantitative analysis of bioactive compounds in the plant uthscsa.edu. These metabolomic approaches not only confirm the presence of this compound but also provide insights into its relative abundance and co-occurrence with other potentially synergistic compounds uthscsa.eduresearchgate.net.

A study on the metabolic profiling of Pterocarpus marsupium heartwood extract successfully identified twenty-seven compounds, with this compound being one of the key phenolic constituents noted for its potential to lower blood glucose levels uthscsa.eduresearchgate.net.

In Silico Studies for Target Identification and Ligand-Receptor Interactions

In silico methods, including molecular docking and molecular dynamics simulations, have become invaluable in predicting the biological targets of natural products like this compound and elucidating the molecular basis of their activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of small molecules with protein targets.

In the investigation of the antidiabetic potential of compounds from Pterocarpus marsupium, this compound was subjected to molecular docking studies against several targets relevant to diabetes mellitus nih.gov. One such study explored the interaction of this compound with C-terminal and N-terminal subunits of human maltase-glucoamylase, glucagon-like peptide-1, N-terminal sucrase-isomaltase, and human peroxisome proliferator-activated receptor-α and -γ nih.gov.

The following table summarizes the reported binding affinities of this compound with various diabetic targets:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| C-terminal human maltase-glucoamylase | 2QMJ | -9.2 |

| N-terminal human maltase-glucoamylase | 3L4T | -9.1 |

| Glucagon like peptide-1 | 3IOL | -8.1 |

| N-terminal sucrase-isomaltase | 3LPO | -7.3 |

| Human peroxisome proliferator-activated receptor – α | 3VI8 | -7.2 |

| Human peroxisome proliferator-activated receptor – γ | 4EMA | -7.0 |

Data sourced from a molecular docking study on natural compounds from Pterocarpus marsupium nih.gov.

These docking studies suggest that this compound has a favorable binding affinity for multiple targets involved in glucose metabolism, providing a rationale for its potential antidiabetic effects nih.gov.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can provide insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

A molecular dynamic simulation study was conducted to investigate the interaction between this compound and the mitochondrial assembly receptor (MASR) protein, a potential target in the context of neurodegenerative diseases uthscsa.edu. The simulation revealed a stable complex between this compound and MASR, as indicated by the root-mean-square deviation (RMSD) plot uthscsa.edu. The root-mean-square fluctuation (RMSF) plot provided information on the flexibility of the protein's amino acid residues upon binding to this compound uthscsa.edu. Such simulations are crucial for validating the results of molecular docking and understanding the dynamic nature of the ligand-receptor interaction at an atomic level uthscsa.edu.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to assess the pharmacokinetic properties of a drug candidate early in the discovery process. These models help in identifying compounds with favorable drug-like properties.

The drug-likeness and toxicity parameters of this compound have been evaluated using in silico models nih.gov. These studies are essential to predict the bioavailability and potential toxicity of the compound, which are critical factors for its development as a therapeutic agent. For instance, the ADMET properties of this compound were assessed as part of a broader study on the phytochemicals of Pterocarpus marsupium nih.gov.

Bioautography-Based Identification of Active Compounds

Bioautography is a technique that combines chromatography with a biological assay, allowing for the localization of active compounds in a complex mixture. This method is particularly useful in natural product research for the targeted isolation of bioactive constituents.

Thin-layer chromatography (TLC)-MS-bioautography has been utilized to identify compounds with antioxidant and enzyme inhibitory activities in the methanolic heartwood extract of Pterocarpus marsupium nih.gov. In this method, the separated compounds on a TLC plate are subjected to a biological assay directly on the plate. For example, to detect free-radical scavenging activity, the plate is sprayed with a DPPH solution, and active compounds appear as pale-yellow bands on a purple background nih.gov. Similarly, for enzyme inhibitory activity, the plate is treated with the enzyme and a substrate to visualize zones of inhibition nih.gov.

While one study identified other compounds like epicatechin and vanillic acid as having significant free radical scavenging and α-amylase inhibitory activity through this method, the application of TLC-bioautography to the extracts of Pterocarpus marsupium demonstrates a powerful approach for the activity-guided fractionation and identification of its bioactive components, including this compound nih.gov.

Future Research Trajectories and Academic Significance

Unexplored Mechanistic Pathways of Pterosupin

While extracts of Pterocarpus marsupium containing this compound have demonstrated a range of pharmacological activities, including antidiabetic, anti-inflammatory, and antioxidant effects, the precise molecular mechanisms of this compound itself remain largely uncharted territory. researchgate.netijpsjournal.comjuniperpublishers.com Future research must move beyond phenomenological observations to targeted investigations of its interaction with cellular and molecular pathways.

Key areas for investigation include:

Insulin (B600854) Signaling and Glucose Metabolism: The antidiabetic effects attributed to this compound need rigorous mechanistic validation. juniperpublishers.comresearchgate.net Research could explore its direct effects on insulin receptor sensitivity, the expression and translocation of glucose transporters like GLUT4, and its influence on key enzymes in glucose metabolism. Studies on related isoflavonoids from P. marsupium have suggested potential upregulation of PPAR-gamma, a pathway that warrants specific investigation for this compound. juniperpublishers.com

Inflammatory Cascades: The anti-inflammatory properties observed in crude extracts require clarification at the molecular level for this compound. Future studies should examine its ability to modulate key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activity of transcription factors like NF-κB.

Oxidative Stress Pathways: As a phenolic compound, this compound likely possesses antioxidant activity. The next phase of research should quantify its radical scavenging capabilities and, more importantly, investigate its influence on endogenous antioxidant systems, such as the Nrf2-ARE pathway, and its ability to modulate the activity of enzymes like superoxide (B77818) dismutase and catalase.

C-Glycoside-Specific Interactions: The C-glycosyl moiety makes this compound more resistant to enzymatic hydrolysis than its O-glycoside counterparts. qub.ac.ukresearchgate.net This structural feature could lead to unique pharmacokinetic properties and potentially novel mechanisms of action, such as distinct interactions with cell surface receptors or transporters that are yet to be discovered.

Potential for Novel Chemical Scaffolds Based on this compound

The unique structure of this compound—a dihydrochalcone (B1670589) with a C-glycosyl substituent—positions it as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This core structure is a promising starting point for the development of new chemical entities with tailored therapeutic properties.

| Research Avenue | Description | Rationale |

| Scaffold Hopping & Derivatization | Modification of the dihydrochalcone backbone and the aromatic rings to create a library of new analogues. | Dihydrochalcones are key precursors for synthesizing a wide range of biologically valuable heterocyclic compounds. nih.govacs.org This allows for the exploration of new structure-activity relationships (SAR). |

| Glycorandomization | Altering the attached sugar moiety (e.g., substituting glucose with other sugars like rhamnose or xylose) or changing its attachment point. | The glycosidic component significantly influences a compound's solubility, stability, and bioavailability. researchgate.net Tailoring this part can optimize pharmacokinetic profiles. |